molecular formula C20H18Cl2N2O2 B11638091 Ethyl 4-[benzyl(methyl)amino]-7,8-dichloroquinoline-3-carboxylate

Ethyl 4-[benzyl(methyl)amino]-7,8-dichloroquinoline-3-carboxylate

Cat. No.: B11638091
M. Wt: 389.3 g/mol
InChI Key: QNFJSGMIEDZOJG-UHFFFAOYSA-N
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Description

Ethyl 4-[benzyl(methyl)amino]-7,8-dichloroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with benzyl, methyl, and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[benzyl(methyl)amino]-7,8-dichloroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Dichloro Groups: The dichloro groups can be introduced via chlorination reactions using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and an acid catalyst.

    Substitution with Benzyl and Methyl Groups: The final step involves the substitution of the amino group with benzyl and methyl groups using benzyl chloride and methyl iodide in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[benzyl(methyl)amino]-7,8-dichloroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous conditions.

Major Products

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinoline derivatives with hydrogenated functional groups.

    Substitution: Substituted quinoline derivatives with modified benzyl or methyl groups.

Scientific Research Applications

Ethyl 4-[benzyl(methyl)amino]-7,8-dichloroquinoline-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[benzyl(methyl)amino]-7,8-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to DNA and RNA: Intercalate between nucleic acid bases, disrupting the replication and transcription processes.

    Inhibit Enzymes: Inhibit key enzymes involved in cellular metabolism and signal transduction pathways.

    Generate Reactive Oxygen Species (ROS): Induce oxidative stress in cells, leading to cell damage and apoptosis.

Comparison with Similar Compounds

Ethyl 4-[benzyl(methyl)amino]-7,8-dichloroquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Quinacrine: Another antimalarial compound with a similar structure but different functional groups.

    PRL-8-53: A nootropic compound with a related structure but different pharmacological properties.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18Cl2N2O2

Molecular Weight

389.3 g/mol

IUPAC Name

ethyl 4-[benzyl(methyl)amino]-7,8-dichloroquinoline-3-carboxylate

InChI

InChI=1S/C20H18Cl2N2O2/c1-3-26-20(25)15-11-23-18-14(9-10-16(21)17(18)22)19(15)24(2)12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3

InChI Key

QNFJSGMIEDZOJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N(C)CC3=CC=CC=C3)C=CC(=C2Cl)Cl

Origin of Product

United States

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